[4-(1-Azepanyl)butyl]amine dihydrochloride
Overview
Description
[4-(1-Azepanyl)butyl]amine dihydrochloride: is a chemical compound with the molecular formula C10H24Cl2N2 . It is a derivative of azepane, a seven-membered heterocyclic amine, and is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Azepanyl)butyl]amine dihydrochloride typically involves the reaction of 1-azepanylbutylamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high purity levels. The process often includes steps such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-Azepanyl)butyl]amine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, [4-(1-Azepanyl)butyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of azepane derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of treatments for neurological disorders and other medical conditions.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of [4-(1-Azepanyl)butyl]amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)azepane hydrochloride
- 3-(1-Azepanyl)-1-propanamine
- 4-(1-Azepanyl)-4-oxo-2-butenoic acid
Comparison: Compared to these similar compounds, [4-(1-Azepanyl)butyl]amine dihydrochloride is unique in its specific structure and reactivity. Its seven-membered ring and butylamine side chain confer distinct chemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(azepan-1-yl)butan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9-12;;/h1-11H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMOLQOMNKKZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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